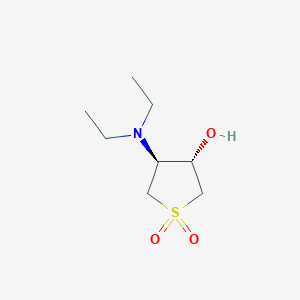
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a tetrahydrothiophene ring with a diethylamino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the tetrahydrothiophene ring.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the 1,1-Dioxide: This involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, while the hydroxyl and sulfone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-(Methylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Ethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
Uniqueness
(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies.
Propriétés
Formule moléculaire |
C8H17NO3S |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
(3S,4S)-4-(diethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-3-9(4-2)7-5-13(11,12)6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
QAOGCKMYQLALKG-HTQZYQBOSA-N |
SMILES isomérique |
CCN(CC)[C@@H]1CS(=O)(=O)C[C@H]1O |
SMILES canonique |
CCN(CC)C1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


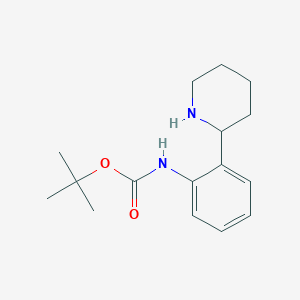
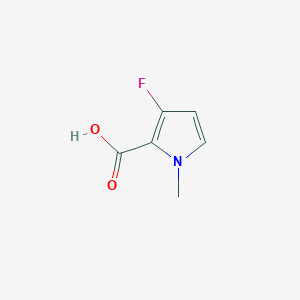
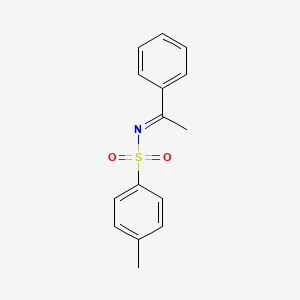
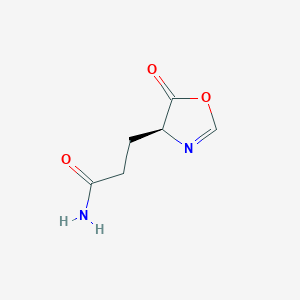
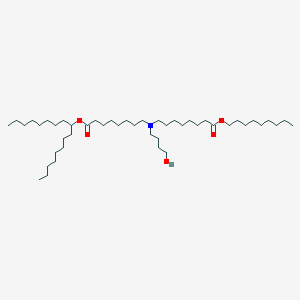
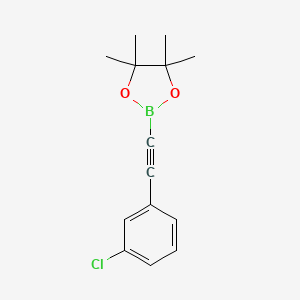
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
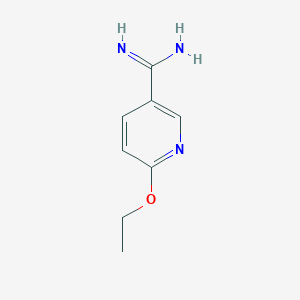
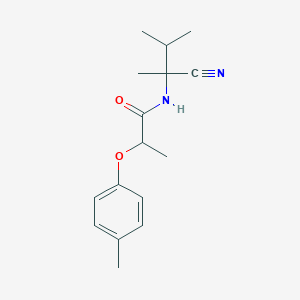


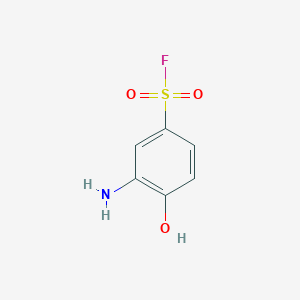
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

